Tyrosinase-related Protein 2 (TRP-2) (181-188)
説明
Historical Context of TRP-2 Discovery in Melanogenic Pathways
Tyrosinase-Related Protein 2 (TRP-2), initially termed dopachrome tautomerase (DCT), was first identified in 1992 through studies linking its enzymatic activity to the slaty locus in mice. This discovery resolved a long-standing question in melanogenesis: the biochemical basis for the conversion of L-DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Prior to this, melanin synthesis was thought to rely solely on tyrosinase (TYR), but TRP-2’s characterization revealed a critical regulatory step influencing melanin polymer composition. The gene encoding TRP-2 was cloned concurrently with the realization that its mutation caused reduced enzymatic activity, leading to altered coat pigmentation in mice. This breakthrough established TRP-2 as the third essential enzyme in the tyrosinase protein family, alongside TYR and Tyrosinase-Related Protein 1 (TRP-1).
Biochemical Classification of TRP-2 Within the Tyrosinase Protein Family
TRP-2 belongs to the type 3 copper protein superfamily but distinctively utilizes zinc ions in its catalytic site rather than copper. Structurally, it shares 40%–50% amino acid homology with TYR and TRP-1, featuring conserved epidermal growth factor (EGF)-like domains and transmembrane regions characteristic of melanosomal enzymes. Unlike TYR, which catalyzes the hydroxylation of tyrosine and oxidation of DOPA, TRP-2 specifically isomerizes L-DOPAchrome to DHICA via a non-decarboxylative tautomerization mechanism. The enzymatic activity of TRP-2 is metal-dependent, with two zinc ions coordinating substrate binding and stabilization of reaction intermediates.
Table 1: Comparative Features of Tyrosinase Protein Family Members
| Feature | Tyrosinase (TYR) | TRP-1 | TRP-2 (DCT) |
|---|---|---|---|
| Catalytic Metal | Copper | Copper | Zinc |
| Primary Function | Tyrosine hydroxylation | DHICA oxidase | DOPAchrome tautomerase |
| Key Reaction | L-Tyrosine → DOPAquinone | DHICA → Indole-quinone | L-DOPAchrome → DHICA |
| Structural Homology | 100% (Reference) | 50% (vs. TYR) | 40% (vs. TYR) |
| Genetic Locus (Human) | TYR (11q14.3) | TYRP1 (9p23) | TYRP2 (13q32) |
Rationale for Studying the TRP-2 (181-188) Peptide Fragment
The TRP-2 (181-188) peptide fragment corresponds to residues 181–188 within the protein’s EGF-like domain, a region implicated in substrate binding and protein-protein interactions. Investigations into this fragment arise from three key considerations:
- Antigenic Potential : TRP-2 is overexpressed in melanoma and glioblastoma, making its peptide fragments candidates for immunotherapy. The 181-188 sequence may contain epitopes recognizable by cytotoxic T lymphocytes (CTLs), as suggested by studies using TRP-2-derived vaccines.
- Functional Motifs : Residues 181–188 are proximal to the zinc-binding histidine clusters (His-189, His-201, and His-205) critical for catalytic activity. Structural analyses indicate that this region modulates substrate access to the active site.
- Post-Translational Modifications : Glycosylation sites near this fragment influence TRP-2’s stability and immunogenicity. For instance, N-linked glycosylation at Asn-173 enhances epitope presentation in vaccine platforms.
Table 2: Enzymatic and Structural Roles of TRP-2 Domains
| Domain | Residues | Function | Relevance to 181-188 Fragment |
|---|---|---|---|
| Signal Peptide | 1–24 | Intracellular trafficking | N/A |
| Catalytic Core | 25–180 | Zinc-binding, substrate isomerization | Adjacent region |
| EGF-like Domain | 181–240 | Substrate binding, structural stability | Contains 181-188 fragment |
| Transmembrane Region | 441–463 | Melanosomal membrane anchoring | Distal to fragment |
The TRP-2 (181-188) fragment thus serves as a focal point for understanding structure-function relationships and developing targeted therapies. Its study bridges biochemical characterization (e.g., metal ion coordination) and translational applications (e.g., antigen design), underscoring its dual significance in basic and applied research.
特性
分子式 |
C58H73N9O12 |
|---|---|
分子量 |
1088.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H73N9O12/c1-32(2)25-47(58(78)79)66-53(73)45(29-38-31-60-41-20-14-13-19-40(38)41)65-57(77)50(34(5)6)67-55(75)44(27-36-17-11-8-12-18-36)62-51(71)42(26-35-15-9-7-10-16-35)61-54(74)46(30-48(69)70)63-52(72)43(64-56(76)49(59)33(3)4)28-37-21-23-39(68)24-22-37/h7-24,31-34,42-47,49-50,60,68H,25-30,59H2,1-6H3,(H,61,74)(H,62,71)(H,63,72)(H,64,76)(H,65,77)(H,66,73)(H,67,75)(H,69,70)(H,78,79)/t42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 |
InChIキー |
HRXKEXXZGCWJFY-IAWGGNPOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
準備方法
Key Steps:
-
Resin Loading : The C-terminal amino acid (leucine) is anchored to a resin (e.g., Wang resin) via its carboxyl group.
-
Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amino group for coupling.
-
Amino Acid Coupling : Activated amino acids (pre-activated with HBTU/HATU and DIEA) are added sequentially. Coupling efficiency is monitored via Kaiser tests.
-
Final Cleavage : The peptide-resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) to remove side-chain protectors and release the peptide.
Synthesis Optimization for TRP-2 (181-188)
The hydrophobic sequence of TRP-2 (181-188) poses challenges, including aggregation and incomplete couplings. Strategies to mitigate these issues include:
Table 1: Synthetic Parameters for TRP-2 (181-188)
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude TRP-2 (181-188) is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The elution profile typically shows a major peak at ~12.5 minutes, corresponding to the target peptide.
Table 2: HPLC Purification Conditions
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of TRP-2 (181-188) as 1088.3 Da (theoretical: 1088.25 Da). Discrepancies >0.1% necessitate re-purification.
Formulation and Stability
| Condition | Recommendation | Source |
|---|---|---|
| Short-Term Storage | -20°C in lyophilized form | |
| Long-Term Storage | -80°C (stable for ≥6 months) | |
| Reconstitution Solvent | Sterile DMSO or PBS (pH 7.4) |
Research Applications and Findings
化学反応の分析
Site-Directed Mutagenesis of TRP-2 (181-188)
Key modifications to the TRP-2 (181-188) epitope were performed using Stratagene’s Chameleon Double-Stranded Site-Directed Mutagenesis Kit to investigate epitope specificity and MHC binding. Two primary mutations were engineered:
Mutant clones were validated via EcoRI/ScaI restriction digestion and sequencing. These substitutions disrupted H2-Kb binding, confirming the critical role of phenylalanine (F5) and leucine (L8) in epitope recognition.
Conjugation with CpG-DNA for Vaccine Development
TRP-2 (181-188) was chemically modified to develop peptide vaccines by N-terminal cysteine substitution (e.g., replacing serine at position 180 with cysteine) to enable covalent linkage to CpG oligodeoxynucleotides.
The shorter 9-mer conjugate exhibited optimal H2-Kb binding and induced robust CTL responses, demonstrating that peptide length and terminal chemistry critically influence immunogenicity.
Solubility and Stability in Formulation
TRP-2 (181-188) shows limited aqueous solubility but is stable in DMSO (≥12.5 mg/mL) and retains activity when stored at -20°C. Formulation studies for in vivo delivery include:
| Solvent System | Composition | Stability |
|---|---|---|
| DMSO/PEG300/Tween 80 | 5% DMSO, 40% PEG300, 5% Tween 80 | Stable for 1 month at -20°C |
| Corn Oil/DMSO | 10% DMSO in corn oil | Suitable for subcutaneous delivery |
Comparative Analysis of TRP-2 Epitope Variants
Studies comparing TRP-2 (181-188) with splice variants (e.g., TRP-2-6b) revealed no additional reactive epitopes within the 181-188 sequence, underscoring its uniqueness .
Key Findings
-
Positional Sensitivity : F5 and L8 are indispensable for MHC binding and CTL activation .
-
Conjugation Chemistry : Cysteine substitution at the N-terminus enables stable, immunogenic CpG-peptide conjugates .
-
Formulation Stability : DMSO-based solutions maintain peptide integrity for in vivo applications .
These insights highlight TRP-2 (181-188)’s role as a model for rational epitope engineering in cancer immunotherapy.
科学的研究の応用
Tyrosinase-related Protein 2 (181-188) has several applications in scientific research:
Immunotherapy: It is used as a target for immunotherapy in melanoma treatment.
Cancer Research: It serves as a biomarker and therapeutic target in melanoma research.
Biological Studies: The peptide is used to study melanocyte differentiation and the molecular mechanisms of melanogenesis.
作用機序
チロシナーゼ関連タンパク質 2 (181-188) は、MHC クラス I 分子に結合することによりその効果を発揮し、細胞傷害性 T リンパ球にペプチドを提示します。この相互作用は、免疫応答を誘発し、メラノーマ細胞の破壊につながります。 ペプチドの分子標的には、MHC クラス I H2-Kb 結合モチーフが含まれ、免疫認識と腫瘍拒絶に関連する経路に関与しています .
類似化合物:
チロシナーゼ関連タンパク質 1 (TRP-1): メラノジェネシスに関与するもう1つのメラノサイト分化抗原。
T細胞によって認識されるメラノーマ抗原 (MART-1): 広く認識されているメラノーマ関連抗原。
gp100: 腫瘍反応性 T 細胞によって認識されるメラノーマ関連抗原。
ユニークさ: チロシナーゼ関連タンパク質 2 (181-188) は、抗 B16 細胞傷害性 T リンパ球による特異的な認識と、メラノーマ免疫療法における役割により、ユニークです。 他の類似化合物とは異なり、治療介入の貴重な標的となる独自の配列と結合モチーフを持っています .
類似化合物との比較
Enzymatic Roles in Melanogenesis
TRP-2 (181–188) is part of a triad of melanogenic enzymes, including tyrosinase (TYR) and TRP-1, which collectively regulate melanin synthesis. Below is a comparative analysis:
Key Findings :
Regulatory Pathways and Molecular Interactions
MITF (Microphthalmia-associated Transcription Factor) is the master regulator of melanogenic enzymes. TRP-2, TRP-1, and TYR share MITF-binding promoter elements (M-box and E-box) but exhibit differential sensitivity to signaling pathways:
Comparative Effects of Inhibitors and Activators
Several compounds modulate TRP-2 expression or activity alongside related melanogenic proteins:
Key Insights :
- 4-Ethylresorcinol uniquely targets TRP-2 mRNA/protein, unlike broad-spectrum tyrosinase inhibitors like arbutin .
生物活性
Tyrosinase-related Protein 2 (TRP-2) is a significant component in the melanogenic pathway, playing a crucial role in melanin production and immune response against melanoma. The peptide TRP-2 (181-188) has garnered attention for its biological activity, particularly in immunotherapy applications targeting melanoma. This article delves into the biological activity of TRP-2 (181-188), supported by research findings, case studies, and data tables.
Overview of TRP-2
TRP-2 is a melanogenic enzyme that contributes to the synthesis of melanin by catalyzing the conversion of DOPAchrome to DHICA. It is encoded by the slaty locus in mice and has been shown to possess DOPAchrome tautomerase activity, which is essential for melanin biosynthesis . The peptide sequence corresponding to residues 181-188 is recognized as a critical epitope for cytotoxic T lymphocytes (CTLs) specific to melanoma, making it a target for immunotherapeutic strategies .
Biological Activity
Immunological Role:
The TRP-2 (181-188) peptide has been identified as an epitope that can stimulate an immune response against B16 melanoma cells. Studies indicate that this peptide can bind to MHC class I molecules, facilitating the presentation of tumor antigens to CTLs. The immunization with TRP-2 (181-188) has shown promising results in inducing specific CTL activity, which is vital for effective tumor rejection .
Mechanism of Action:
- Cytotoxic T Lymphocyte Activation:
- Tumor Regression:
- Vaccine Development:
Case Studies
Case Study 1: Peptide Vaccination in Mice
In a controlled study, mice were immunized with dendritic cells pulsed with TRP-2 (181–188). Results showed that approximately 40% of vaccinated mice rejected subsequent challenges with B16 melanoma cells. The latency and survival time were significantly prolonged compared to controls, underscoring the potential of TRP-2 as a vaccine component .
Case Study 2: Peptide Modification for Enhanced Immunogenicity
A study explored the effects of modifying the TRP-2 (180–188) peptide by replacing an N-terminal serine residue with cysteine. This modification improved binding affinity to MHC class I molecules and enhanced CTL activation upon immunization with a CpG adjuvant, demonstrating the impact of structural changes on immunological outcomes .
Table 1: Summary of Key Findings on TRP-2 (181-188)
Table 2: Immunological Responses Induced by TRP-2 Vaccination
| Vaccine Type | Immune Response | Efficacy |
|---|---|---|
| TRP-2 (181–188)-pulsed DCs | Strong CTL activation | High |
| TRP-2 DNA vaccine | Moderate response | Low |
| Modified TRP-2 peptides | Enhanced CTL response | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
